Boc-N-methyl-L-threonine
Overview
Description
Boc-N-methyl-L-threonine is a derivative of the amino acid threonine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is methylated. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-N-methyl-L-threonine, also known as BOC-N-ME-THR-OH, is a derivative of the amino acid threonine . It is primarily used as a protective group in peptide synthesis . The primary targets of this compound are amino functions that need protection during the synthesis of multifunctional targets .
Mode of Action
The Boc group in this compound serves as a protective group for amino functions . It is introduced to the amino function through a reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group by mild acidolysis, leaving the amino function intact .
Biochemical Pathways
The primary biochemical pathway involving this compound is peptide synthesis . In this context, the Boc group provides temporary protection for the α-amino group, allowing for the selective addition of other amino acids to the peptide chain . The Boc group can be selectively removed under mild acidic conditions, allowing for the continuation of the peptide synthesis .
Pharmacokinetics
The properties of the boc group suggest that it would be stable in most biological environments until subjected to mild acidic conditions .
Result of Action
The primary result of the action of this compound is the protection of amino functions during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the pH of the environment . The Boc group is stable under basic and neutral conditions, but can be removed under mild acidic conditions . Therefore, the efficacy and stability of this compound would be influenced by the pH of the environment.
Biochemical Analysis
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in proteomics research .
Metabolic Pathways
Boc-N-methyl-L-threonine is likely involved in metabolic pathways related to the metabolism of the amino acid L-threonine . It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-N-methyl-L-threonine can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-N-methyl-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation of hydroxyl groups.
Reducing Agents: Sodium borohydride (NaBH4) for reduction of carbonyl groups.
Major Products Formed:
Free Amine: Formed after Boc deprotection.
Carbonyl Compounds: Formed after oxidation of hydroxyl groups.
Hydroxyl Compounds: Formed after reduction of carbonyl groups.
Scientific Research Applications
Boc-N-methyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a precursor in drug development.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Boc-N-methyl-L-threonine can be compared with other similar compounds, such as:
Boc-L-threonine: Similar in structure but without the methylation of the hydroxyl group.
Fmoc-N-methyl-L-threonine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-N-methyl-L-serine: Similar in structure but with a different side chain (serine instead of threonine).
Uniqueness: this compound is unique due to its specific combination of Boc protection and methylation, which provides stability and reactivity in peptide synthesis and other organic synthesis applications.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZARPGSOCYMJ-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426687 | |
Record name | Boc-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101759-72-2 | |
Record name | Boc-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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